molecular formula C8H11N3O2 B11784593 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid

Cat. No.: B11784593
M. Wt: 181.19 g/mol
InChI Key: UQRXZJMFQURUQN-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid is a heterocyclic compound that features a triazole ring fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation: Common reagents include carboxylic acid anhydrides and chlorides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products

The major products formed from these reactions include various acylated derivatives and oxidized or reduced forms of the compound, depending on the specific reaction conditions .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c12-8(13)6-3-1-2-4-11-5-9-10-7(6)11/h5-6H,1-4H2,(H,12,13)

InChI Key

UQRXZJMFQURUQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=NN=C2C(C1)C(=O)O

Origin of Product

United States

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